molecular formula C16H21N B8518539 1-(3-Butynyl)-4-benzylpiperidine

1-(3-Butynyl)-4-benzylpiperidine

Número de catálogo: B8518539
Peso molecular: 227.34 g/mol
Clave InChI: IPHNHHOINYUNHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Butynyl)-4-benzylpiperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 3-butynyl substituent at the 1-position. The 3-butynyl group (a propargyl analog) introduces distinct electronic and steric properties, influencing interactions with biological targets such as enzymes and receptors.

Propiedades

Fórmula molecular

C16H21N

Peso molecular

227.34 g/mol

Nombre IUPAC

4-benzyl-1-but-3-ynylpiperidine

InChI

InChI=1S/C16H21N/c1-2-3-11-17-12-9-16(10-13-17)14-15-7-5-4-6-8-15/h1,4-8,16H,3,9-14H2

Clave InChI

IPHNHHOINYUNHW-UHFFFAOYSA-N

SMILES canónico

C#CCCN1CCC(CC1)CC2=CC=CC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Antiproliferative Activity

  • 3-Butynyl vs. Propargyl/2-Butynyl Groups: In triterpenoid derivatives, 3-butynyl formate substituents exhibited antiproliferative activity comparable to ethyl groups but lower than propargyl groups. For example, monoesters with propargyl substituents (e.g., compound 5a) showed IC₅₀ values 545× more potent than betulin against leukemia cells, whereas 3-butynyl substituents were less effective .
  • Impact of Position : The introduction of a second substituent (e.g., at C-3) often reduced activity, emphasizing the importance of substituent placement .

Enzyme Inhibition

  • α-Glucosidase Inhibition :

    • 4-Benzylpiperidine Derivatives : Compounds 4h (4-methylphenyl with N,N-diphenylamine) and 4j (4-methylphenyl with 4-benzylpiperidine) showed moderate α-glucosidase inhibition (IC₅₀ ~50–100 µM), while morpholine analogs (e.g., 4d–f ) were less active .
    • Methoxyphenyl Derivatives : The 4-methoxyphenyl-4-benzylpiperidine hybrid (4k ) was inactive, indicating that electron-donating groups at certain positions diminish activity .
  • Tyrosinase Inhibition : 4-Benzylpiperidine derivatives coupled with phenylpiperazine (e.g., compound 4b ) demonstrated potent tyrosinase inhibition (IC₅₀ = 3.80 µM), highlighting synergistic effects of hybrid structures .

Receptor Binding and Selectivity

Sigma (σ) Receptors

  • 4-Benzylpiperidine in σ Ligands : The introduction of a benzyl group in compound 8a increased σ₁ receptor affinity (pKiσ₁R = 9.08) due to enhanced lipophilicity, whereas sulfur substitutions (e.g., 15a , 16a ) reduced σ₁R binding .
  • Selectivity Modulation : Replacing oxygen with sulfur in spirocyclic derivatives reversed σ₁/σ₂ selectivity (e.g., 16a showed σ₂R selectivity with 100× reduced σ₁R affinity) .

Triple Reuptake Inhibitors (TRIs)

  • Linker Length Effects: In 4-benzylpiperidine carboxamides, a two-carbon linker between NH and the piperidine moiety enhanced dopamine transporter (DAT) inhibition, converting serotonin-norepinephrine reuptake inhibitors (SNRIs) into TRIs. Three-carbon linkers favored norepinephrine transporter (NET) inhibition (IC₅₀ < 0.1 µM) .

Solubility and Formulation

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Substituent/Structure Activity (IC₅₀ or Ki) Target/Application Source
5a (Propargyl ester) Propynoyloxy at C-28 0.02 µg/mL (CCRF/CEM cells) Antiproliferative
4j 4-Methylphenyl/4-benzylpiperidine 75 µM (α-glucosidase) Diabetes therapy
8a (BS148) 4-Benzylpiperidine pKiσ₁R = 9.08 σ₁/σ₂ receptor modulation
4b Phenylpiperazine hybrid 3.80 µM (Tyrosinase) Cosmetic/pharmaceuticals

Table 2: Physicochemical Properties

Property 4-Benzylpiperidine 1-(3-Butynyl)-4-benzylpiperidine (Inferred)
Boiling Point 424 K @ 2.3 kPa Likely higher due to 3-butynyl group
Solubility in PIB Adhesive <5% w/w Expected similar limitations
Lipophilicity (logP) ~3.5 (estimated) Increased vs. 4-benzylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.